(3-Methylquinolin-2-yl)methanol
Description
Contextual Significance of Quinoline (B57606) Derivatives in Contemporary Synthetic Chemistry
The quinoline ring system is a cornerstone in synthetic and medicinal chemistry. researchgate.netbenthamdirect.com Its derivatives are integral to a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. researchgate.net The functionalization of the quinoline scaffold is a powerful strategy in modern synthetic chemistry, allowing for the precise and selective introduction of various functional groups. rsc.org This approach not only expands the chemical space but also enhances the pharmacological profiles of the resulting molecules. rsc.org
The versatility of the quinoline nucleus has made it a focal point for researchers in drug discovery and development. benthamdirect.comingentaconnect.com The ability to modify different positions on the quinoline ring enables the creation of compounds with improved efficacy, selectivity, and safety. rsc.org This has led to significant growth in research publications centered on quinoline functionalization over the past two decades. rsc.org
Structural Rationale for the Methyl and Methanol (B129727) Functional Groups within the Quinoline Scaffold
The specific placement of the methyl and methanol groups in (3-Methylquinolin-2-yl)methanol is crucial to its chemical reactivity and utility as a synthetic intermediate.
The Methyl Group (at C3): The electron-donating nature of the methyl group can influence the electron density of the quinoline ring system, potentially affecting its reactivity in electrophilic substitution reactions. researchgate.net Furthermore, its steric bulk can direct incoming reagents to other positions on the ring, offering a degree of regiochemical control in synthetic transformations.
The Methanol Group (at C2): The primary alcohol functionality of the methanol group is a key feature. The hydroxyl (-OH) group can participate in hydrogen bonding, influencing the molecule's physical properties and its interactions with biological targets. cymitquimica.com More importantly, it serves as a versatile synthetic handle for a wide range of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as ethers, esters, and halides. This versatility makes the methanol substituent a critical site for the elaboration of the quinoline scaffold into more complex structures.
Overview of Research Trajectories for Alkylated Hydroxymethyl Quinolines
Research involving quinolines bearing both alkyl and hydroxymethyl groups, such as this compound, is multifaceted. These compounds are often explored as key building blocks in the total synthesis of natural products and in the creation of libraries of novel compounds for biological screening.
One significant area of investigation is their use in the development of new therapeutic agents. For instance, quinoline methanols, particularly those with substitutions at the 4-position, have been designed and synthesized as analogs of the antimalarial drug mefloquine. nih.gov Studies have shown that systematic variations of the amino alcohol side chain on the quinoline scaffold can lead to compounds that retain potency while having different accumulation profiles in the central nervous system. nih.gov
Furthermore, the hydroxymethyl group can be a precursor for the formation of other heterocyclic rings fused to the quinoline system. The development of efficient and sustainable synthetic methods, such as those using methanol as a C1 source for creating polyheterocyclic systems, highlights the ongoing innovation in this field. researchgate.net The ability to construct complex molecular architectures from relatively simple, functionalized quinoline precursors is a testament to the enduring importance of compounds like this compound in advancing organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
HQPXWZLQDDLPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Methylquinolin 2 Yl Methanol
Reactivity of the Hydroxyl Group in (3-Methylquinolin-2-yl)methanol
The exocyclic primary hydroxyl group is a key site for functionalization. Its reactivity is analogous to that of other benzylic-type alcohols, allowing for oxidation, esterification, etherification, and nucleophilic substitution.
The primary alcohol moiety of this compound can be oxidized to afford the corresponding aldehyde, 3-methylquinoline-2-carbaldehyde, or further to the carboxylic acid, 3-methylquinoline-2-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Standard oxidizing agents for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are applicable. For instance, the oxidation of the related 2-methylquinoline (B7769805) to its corresponding carboxylic acid is a well-established transformation, suggesting that the hydroxymethyl group can be similarly oxidized. youtube.com More vigorous oxidation, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), would likely lead to the formation of 3-methylquinoline-2-carboxylic acid. youtube.com The synthesis of various quinoline-2-carboxylic acid derivatives is a subject of interest for their potential as antimicrobial agents and protein kinase inhibitors. nih.govajchem-a.comnih.gov
The reverse reaction, the reduction of a quinoline-3-carbaldehyde to the corresponding hydroxymethyl derivative using sodium borohydride (B1222165), has been demonstrated, confirming the accessibility of both oxidation states. medcraveonline.com
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent/System | Expected Product | Product Class |
| Pyridinium chlorochromate (PCC) | 3-Methylquinoline-2-carbaldehyde | Aldehyde |
| Dess-Martin periodinane (DMP) | 3-Methylquinoline-2-carbaldehyde | Aldehyde |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 3-Methylquinoline-2-carbaldehyde | Aldehyde |
| Potassium permanganate (KMnO₄), heat | 3-Methylquinoline-2-carboxylic acid | Carboxylic Acid |
| Jones Reagent (CrO₃, H₂SO₄) | 3-Methylquinoline-2-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a primary method for this conversion. Additionally, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation. Such esterification has been applied to complex quinoline (B57606) systems, like the antimalarial drug mefloquine, to create prodrugs or modify biological activity. mdpi.com
Etherification can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
Table 2: Example Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | (3-Methylquinolin-2-yl)methyl acetate |
| Acylation | Acetyl chloride, Pyridine (B92270) | (3-Methylquinolin-2-yl)methyl acetate |
| Williamson Ether Synthesis | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 2-(Methoxymethyl)-3-methylquinoline |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution to occur at the adjacent carbon. This can be achieved by protonation under strongly acidic conditions or, more commonly, by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or halide.
A particularly effective method for activating alcohols for nucleophilic substitution is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.org The resulting alkoxyphosphonium salt is an excellent leaving group that is readily displaced by a wide range of nucleophiles in an Sₙ2-type mechanism, which typically results in an inversion of stereochemistry if the carbon is chiral. organic-chemistry.orgwikipedia.orgnih.gov This method is valuable for converting primary and secondary alcohols into esters, azides, thioethers, and for forming C-N bonds. organic-chemistry.orgnih.govresearchgate.net
Table 3: Nucleophilic Substitution Strategies
| Activation Step | Reagent(s) | Intermediate Leaving Group | Example Nucleophile | Final Product |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Sodium cyanide (NaCN) | (3-Methylquinolin-2-yl)acetonitrile |
| Halogenation | Thionyl chloride (SOCl₂) | Chloride (-Cl) | Ammonia (NH₃) | (3-Methylquinolin-2-yl)methanamine |
| Mitsunobu Reaction | PPh₃, DEAD | Oxyphosphonium salt | Phthalimide | N-((3-Methylquinolin-2-yl)methyl)phthalimide |
Reactivity and Functionalization of the Quinoline Heterocycle in this compound
The quinoline ring system is aromatic, but the nitrogen atom renders the pyridinoid ring electron-deficient compared to the benzenoid ring. This electronic disparity governs the regioselectivity of reactions on the heterocycle.
In electrophilic aromatic substitution (EAS) reactions, the electron-rich benzenoid ring is more susceptible to attack than the electron-deficient pyridinoid ring. Therefore, electrophiles preferentially substitute at positions C5, C6, C7, and C8. The existing substituents on the ring direct the position of the incoming electrophile. The 3-methyl group is an activating, ortho-, para-directing group, which would favor substitution at positions 5 and 7. The 2-(hydroxymethyl) group is also weakly activating and ortho-, para-directing, reinforcing the preference for the 5- and 7-positions.
However, the dominant site for electrophilic attack on the quinoline nucleus is generally the C5 and C8 positions. A metal-free, regioselective halogenation of 8-substituted quinolines has been shown to proceed exclusively at the C5 position under mild conditions using reagents like trichloroisocyanuric acid (TCCA). rsc.org This high regioselectivity highlights the intrinsic reactivity of the C5 position towards electrophiles. Given this, electrophilic substitution on this compound is most likely to occur at the C5 position, followed by the C8 position.
Table 4: Predicted Electrophilic Aromatic Substitution
| Reaction | Electrophile Source | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (5-Nitro-3-methylquinolin-2-yl)methanol |
| Bromination | Br₂, FeBr₃ | (5-Bromo-3-methylquinolin-2-yl)methanol |
| Chlorination | TCCA | (5-Chloro-3-methylquinolin-2-yl)methanol rsc.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | (5-Acetyl-3-methylquinolin-2-yl)methanol |
Metal-Catalyzed Coupling Reactions at the Quinoline Ring
Modern synthetic methods allow for the functionalization of the quinoline ring through transition-metal-catalyzed cross-coupling reactions. These powerful techniques typically fall into two categories: coupling of a pre-functionalized quinoline (e.g., a haloquinoline) or direct C-H activation.
Cross-Coupling of Haloquinolines: Following electrophilic halogenation (as described in 4.2.1) to install a bromine or iodine atom at a specific position (e.g., C5), the resulting haloquinoline can participate in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs a halo-aromatic with an organoboron reagent, is a widely used method for forming C-C bonds with aryl, heteroaryl, or vinyl groups. organic-chemistry.orgresearchgate.netnih.gov Similarly, the Sonogashira coupling can be used to introduce alkynyl groups. acs.org
Direct C-H Functionalization: An increasingly important strategy is the direct functionalization of C-H bonds, which avoids the need for pre-halogenation. nih.govscilit.com For quinolines, the nitrogen atom can act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate a specific C-H bond. scilit.comnih.gov While C2 functionalization is common due to proximity to the nitrogen, methods for activating more distal positions, such as C3, C4, and C8, are being developed. nih.govnih.govresearchgate.net For this compound, direct C-H activation could potentially be directed to the C8 position by the quinoline nitrogen or to the C4 position, influenced by the existing substituents.
Table 5: Metal-Catalyzed Coupling Approaches
| Reaction Type | Reactants | Catalyst System (Example) | Product Type |
| Suzuki Coupling | (5-Bromo-3-methylquinolin-2-yl)methanol + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (5-Phenyl-3-methylquinolin-2-yl)methanol |
| Sonogashira Coupling | (5-Iodo-3-methylquinolin-2-yl)methanol + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (5-(Phenylethynyl)-3-methylquinolin-2-yl)methanol |
| Heck Coupling | (5-Bromo-3-methylquinolin-2-yl)methanol + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (5-Styryl-3-methylquinolin-2-yl)methanol |
| Direct C-H Arylation | This compound + Bromobenzene | Pd(OAc)₂, Ligand, Base | C-H arylated quinoline (e.g., at C8) |
Reactions Involving the Quinoline Nitrogen Atom
The nitrogen atom within the quinoline ring of this compound is a key center of reactivity, primarily due to its basic and nucleophilic character. This reactivity is analogous to that observed in other quinoline and pyridine systems.
One of the fundamental reactions involving the quinoline nitrogen is quaternization . This occurs when the nitrogen atom reacts with an electrophile, such as an alkyl halide, to form a quaternary quinolinium salt. For instance, the reaction of a quinoline derivative with methyl iodide can lead to the formation of the corresponding N-methylquinolinium iodide. These N-alkylquinolinium salts are generally stable and can often be isolated as crystalline solids.
The propensity of the quinoline nitrogen to undergo such reactions is influenced by both electronic and steric factors. Quinoline itself is a weak base, and its reactivity can be compared to other nitrogen-containing heterocycles like pyridine and isoquinoline. In quaternization reactions, quinoline has been observed to be less reactive than pyridine and isoquinoline. This reduced reactivity is attributed to the lower basicity of the quinoline nitrogen and greater steric hindrance around it. In the case of this compound, the presence of the methyl group at the C-3 position and the hydroxymethyl group at the C-2 position, both adjacent to the nitrogen, would be expected to introduce significant steric hindrance, potentially further decreasing the rate of N-alkylation compared to unsubstituted quinoline.
Furthermore, acids and Lewis acids can react with the quinoline nitrogen to form quinolinium salts. The nature of the subsequent reactions, particularly electrophilic substitution on the ring, can depend on whether the reacting species is the neutral quinoline or the protonated quinolinium salt, which is in turn dependent on the specific reagents and reaction conditions.
Influence of the C-3 Methyl Group on the Reactivity Profile
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the quinoline ring can have several consequences. It can increase the electron density of the aromatic system, potentially affecting the rates and positions of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the quinoline core. The increased electron density may also slightly enhance the basicity of the quinoline nitrogen atom compared to an unsubstituted quinoline, although this effect might be counteracted by steric factors. The electronic environment created by substituents is known to be crucial for the binding affinity of quinoline derivatives to biological targets, with EDGs like methyl groups showing a noticeable, though sometimes moderate, impact.
Steric Effects: Perhaps the more dominant influence of the C-3 methyl group is steric hindrance. Its position adjacent to both the C-2 hydroxymethyl group and the quinoline nitrogen atom creates a crowded local environment. This steric bulk can hinder the approach of reagents to these reactive sites. As mentioned previously, access to the nitrogen atom for quaternization would be sterically impeded. Similarly, reactions involving the C-2 hydroxymethyl group, such as oxidation or esterification, could be slowed down due to the steric hindrance imposed by the neighboring methyl group. The steric and electronic properties of substituents on the quinoline ring have been shown to modulate the stability and biological activity of metal complexes involving quinoline ligands.
The position of a methyl group on the quinoline ring is also critical in determining the outcome of certain reactions. For example, in vigorous oxidation reactions of methylquinolines, the position of the methyl group dictates the structure of the resulting carboxylic acid products.
Regioselectivity and Stereoselectivity in Transformations of this compound
Regioselectivity and stereoselectivity are crucial concepts in understanding the transformations of complex molecules like this compound.
Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In the context of this compound, regioselectivity can be observed in various reactions. A pertinent example can be drawn from studies on the closely related compound, (2-chloroquinolin-3-yl)methanol, which has undergone regioselective N-alkylation with various N-heterocyclic compounds using the Mitsunobu reaction. This reaction involves the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to facilitate the alkylation of a nucleophile (the N-heterocycle) with the alcohol.
In such reactions, the alcohol of the quinoline derivative is activated, and the N-heterocycle acts as the nucleophile. The regioselectivity of the alkylation on the incoming N-heterocycle (if it possesses more than one potential nucleophilic nitrogen) would be a key consideration. While the original study focused on the N-alkylation of the heterocycles by the quinolinylmethanol, the principle of regioselectivity in reactions involving this scaffold is clearly demonstrated. For this compound itself, a key regioselective transformation would be the selective reaction of either the hydroxyl group or the quinoline nitrogen. The choice of reagents and conditions would determine which site reacts preferentially. For example, under acidic conditions, the nitrogen is likely to be protonated, while under basic conditions, the hydroxyl group could be deprotonated to form a more nucleophilic alkoxide.
The table below illustrates the types of products that can be expected from regioselective reactions based on the study of analogous compounds.
| Reagent System | Nucleophile | Expected Product Type |
| DEAD, TPP | Imidazole (B134444) | N-Alkylated Imidazole |
| DEAD, TPP | Pyrazole | N-Alkylated Pyrazole |
| DEAD, TPP | Benzotriazole | N-Alkylated Benzotriazole |
| DEAD, TPP | Phthalimide | N-Alkylated Phthalimide |
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The this compound molecule itself is achiral. However, the carbon atom of the hydroxymethyl group (-CH₂OH) is a prochiral center. A reaction at this position could lead to the formation of a new chiral center. For example, if the alcohol were oxidized to the corresponding aldehyde, subsequent nucleophilic addition of a Grignard reagent would generate a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral catalyst or reagent is used to induce stereoselectivity.
Currently, there is a lack of specific studies in the available literature detailing the stereoselective transformations of this compound. However, the principles of stereoselective synthesis would apply. The use of chiral reducing agents for a corresponding ketone, or chiral catalysts for addition reactions to a corresponding aldehyde, would be expected to yield enantiomerically enriched products. The stereochemical outcome of such reactions would be governed by the steric and electronic properties of the quinoline scaffold and the specific chiral catalyst or auxiliary employed.
Computational Chemistry and Theoretical Studies on 3 Methylquinolin 2 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction.nih.govrsc.org
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict the electronic structure, energy, and various spectroscopic properties of quinoline (B57606) derivatives. rsc.orgrsc.org For (3-Methylquinolin-2-yl)methanol, DFT calculations are performed at specific levels of theory, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results. nih.govresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectral characteristics. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest energy. The quinoline ring system is largely planar, but the presence of the methanol (B129727) group at the 2-position and the methyl group at the 3-position introduces conformational flexibility. nih.govnih.gov
Theoretical calculations aim to find the global minimum on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in the closely related compound (2-Chloro-6-methylquinolin-3-yl)methanol, the molecule is nearly planar, with an r.m.s. deviation for non-hydrogen atoms of 0.026 Å. nih.gov Similar planarity would be expected for the quinoline core of this compound.
Table 1: Representative Geometric Parameters for Quinoline Derivatives
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-C (ring) | Carbon-Carbon bond length in the aromatic system | ~1.40 Å |
| C-N (ring) | Carbon-Nitrogen bond length in the pyridine (B92270) ring | ~1.37 Å |
| C-C (exocyclic) | Bond length between quinoline ring and methanol carbon | ~1.49 Å |
| C-O | Carbon-Oxygen bond length in the methanol group | ~1.43 Å |
| C-N-C | Bond angle within the pyridine ring | ~117° |
Note: These are typical values for quinoline derivatives; specific values for this compound would be determined via DFT optimization.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govpku.edu.cn
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. acadpubl.euacs.org For quinoline derivatives, DFT studies have shown that the HOMO-LUMO gap can be tuned by different substituents. nih.gov FMO analysis helps predict sites for electrophilic and nucleophilic attack.
Table 2: Calculated FMO Properties for a Representative Quinoline Derivative
| Parameter | Symbol | Definition | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.7 to -4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.7 to 2.5 |
| Global Softness | S | 1 / (2η) | 0.2 to 0.3 |
| Electrophilicity Index | ω | µ² / (2η) | 1.5 to 3.0 |
Source: Based on data from studies on various quinoline derivatives. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational changes, flexibility, and interactions with solvent molecules, such as water or methanol. researchgate.netunife.it These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the molecule's dynamic behavior. plos.org
An MD simulation can confirm the stability of a particular conformation or explore the transitions between different stable states. When studying interactions with solvents, MD can illustrate how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the hydroxyl group of the methanol substituent. unife.it This is crucial for understanding its solubility and behavior in a biological environment. acs.org
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways. For this compound, this could involve modeling reactions such as oxidation of the methanol group or esterification. masterorganicchemistry.com By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations are commonly used to locate and characterize these high-energy transition state structures. mdpi.com This modeling can clarify reaction mechanisms, predict the feasibility of a proposed reaction, and explain observed product distributions without performing the actual experiment.
Molecular Docking Studies with Biological Macromolecules to Elucidate Binding Modes and Interactions.nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijprajournal.com For this compound, docking studies can suggest potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Quinoline derivatives are known to possess a wide range of pharmacological activities, and docking helps to rationalize these activities at a molecular level. nih.govorientjchem.org
In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). researchgate.net The ligand, this compound, is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity (often reported as a docking score in kcal/mol). semanticscholar.org The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.govnih.gov These studies are instrumental in drug discovery for identifying and optimizing lead compounds. tubitak.gov.trresearchgate.netresearchgate.net
Table 3: Representative Molecular Docking Results for Quinoline Derivatives with Various Biological Targets
| Derivative Class | Protein Target (PDB ID) | Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase (4I2P) | Anti-HIV | -10.67 | Not specified |
| Quinoline-based Schiff's base | Cancer Protein | Anti-cancer | Not specified | Not specified |
| Quinoline derivative | DNA Gyrase B | Antibacterial | -6.2 | Asp-73, Thr-165, Gly-77 |
| Quinoline-pyrimidine hybrid | Topoisomerase II (4G0V) | Anti-cancer | Not specified | GLN778, DT8, DT9 |
Source: Data compiled from various studies on quinoline derivatives. nih.govresearchgate.netsemanticscholar.orgresearchgate.net
Research Applications of 3 Methylquinolin 2 Yl Methanol in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures
The inherent reactivity of the hydroxyl group and the strategic placement of the methyl group on the quinoline (B57606) scaffold render (3-Methylquinolin-2-yl)methanol a powerful tool for synthetic chemists. It serves as a key starting material for the assembly of various fused and substituted heterocyclic compounds.
Precursor for Fused Indolizine (B1195054) Scaffolds
Indolizine and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. rsc.orgresearchgate.net Research has demonstrated the utility of this compound derivatives in the synthesis of fused indolizine scaffolds. For instance, a novel compound, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, was synthesized through a cycloaddition reaction involving a pyridinium (B92312) ylide generated from a derivative of this compound. researchgate.net This approach highlights the potential of using the quinoline moiety as a handle to construct more elaborate polycyclic systems. The synthesis of rosettacin (B1262365) and the aromathecin family of compounds has also been achieved, showcasing the construction of fused indolizine scaffolds. mdpi.com
A general synthetic pathway to access these fused systems often involves the initial conversion of the methanol (B129727) group into a more reactive species, such as a halide or a tosylate, to facilitate subsequent cyclization reactions. The resulting fused indolizine-quinoline hybrids are of significant interest due to their potential as novel therapeutic agents and functional materials.
Synthesis of Quinazolin-2,4(1H,3H)-diones and Related Systems
Quinazolin-2,4(1H,3H)-diones are a prominent class of heterocyclic compounds possessing a broad spectrum of pharmacological activities. nih.govnih.gov While direct synthesis from this compound is not the primary route, its derivatives can be envisioned as precursors. For example, the quinoline core could be appropriately functionalized and then subjected to cyclization reactions with reagents like urea (B33335) or isocyanates to form the quinazolinone ring system. The synthesis of these compounds is often achieved through reactions involving 2-aminobenzonitriles and carbon dioxide, sometimes utilizing ionic liquids or specialized catalysts. rsc.orgresearchgate.net The versatility of the quinoline scaffold allows for the introduction of various substituents, enabling the creation of a diverse library of quinazolinone derivatives for biological screening. nih.gov
Intermediate in the Formation of Imidazo[4,5-c]quinolin-2-one Derivatives
Imidazo[4,5-c]quinolin-2-one derivatives represent another class of heterocyclic compounds with significant biological relevance. The synthesis of these structures can potentially involve intermediates derived from this compound. For instance, the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been reported, starting from 6,7-dichloro-5,8-quinolinedione. nih.gov This highlights the adaptability of the quinoline framework for constructing fused imidazole (B134444) rings.
Development of Novel Ligands for Coordination Chemistry and Catalysis
The nitrogen atom in the quinoline ring and the oxygen atom of the methanol group in this compound provide potential coordination sites for metal ions. This characteristic makes it and its derivatives attractive candidates for the development of novel ligands in coordination chemistry and catalysis. quora.comnih.gov The resulting metal complexes can exhibit unique catalytic properties, leveraging the steric and electronic environment provided by the quinoline scaffold.
Research has explored the use of similar bidentate N,O-ligands in a variety of catalytic transformations. For example, iridium complexes bearing functionalized ligands have been shown to catalyze the β-methylation of primary alcohols with methanol. nih.gov This suggests that complexes of this compound could be active in similar C-C bond-forming reactions. The ability to tune the ligand structure by modifying the quinoline ring or the methanol group allows for the fine-tuning of the catalyst's activity and selectivity.
Utilization in Cascade, Domino, and Multi-Component Reaction Sequences
Cascade, domino, and multi-component reactions are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.govnih.gov The structural features of this compound make it an ideal substrate for such reaction sequences.
Applications in Flow Chemistry and Microreactor Technology for Enhanced Synthesis
Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, higher efficiency, and better scalability. beilstein-journals.orgrsc.org The application of these technologies to the synthesis and transformation of this compound and its derivatives is a promising area of investigation.
The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by microreactors can lead to higher yields and selectivities in reactions involving this versatile building block. researchgate.net For example, hazardous reactions or those involving unstable intermediates can be performed more safely in a continuous flow setup. beilstein-journals.org Furthermore, the integration of in-line purification and analysis can automate the synthesis process, accelerating the discovery and development of new chemical entities derived from this compound. While specific examples utilizing this compound in flow chemistry are not yet widely reported, the general benefits of this technology are applicable to its synthetic transformations. amt.uk
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in medicinal chemistry. nih.govorientjchem.orgresearchgate.netnih.gov The academic contributions surrounding quinoline derivatives are vast, with research highlighting their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. orientjchem.orgrsc.orgnih.govnih.govmdpi.com While direct research on (3-Methylquinolin-2-yl)methanol is not extensively documented in readily available literature, the progress in the broader field of quinoline chemistry provides a framework for understanding its potential significance.
Key academic contributions in the realm of functionalized quinolines that are relevant to This compound can be summarized as follows:
Synthetic Methodologies: A rich history of synthetic methods for creating the quinoline core exists, including the Skraup, Friedländer, Combes, and Doebner-von Miller reactions. pharmaguideline.comdu.edu.egrsc.org These classical methods have been supplemented by modern, more efficient catalyst-based approaches, such as those employing nickel, copper, and palladium catalysts, which allow for greater functional group tolerance and milder reaction conditions. nih.govbohrium.comorganic-chemistry.org The synthesis of quinoline derivatives from readily available starting materials like 2-aminobenzyl alcohols and various carbonyl compounds has also been a significant area of advancement. nih.govresearchgate.net
Medicinal Chemistry Applications: The functionalization of the quinoline ring at various positions is a key strategy in drug discovery to modulate the biological activity of the resulting compounds. nih.govrsc.org For instance, the introduction of different substituents can enhance a compound's efficacy against various cancer cell lines, bacterial strains, or viruses. orientjchem.orgnih.gov The quinoline nucleus is a component of numerous approved drugs, underscoring its therapeutic importance. rsc.orgpharmaguideline.com
Catalysis and Materials Science: Beyond medicinal applications, quinoline derivatives are explored for their roles in catalysis and materials science. The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and the planar aromatic structure lends itself to applications in electronic materials.
The research progress on quinoline-alcohols and their derivatives has demonstrated their utility as intermediates in the synthesis of more complex molecules. The hydroxyl group can be a handle for further chemical modifications, allowing for the construction of diverse molecular architectures.
Identification of Knowledge Gaps and Untapped Research Avenues for this compound
Given the extensive research on the quinoline scaffold, the specific substitution pattern of This compound presents several clear knowledge gaps and opportunities for future investigation.
Synthesis and Characterization: While general methods for quinoline synthesis are well-established, a systematic study on the efficient and regioselective synthesis of This compound is a primary knowledge gap. Research could focus on optimizing existing methods or developing novel synthetic routes that are both high-yielding and environmentally benign. Detailed spectroscopic and crystallographic characterization of this specific isomer would provide foundational data for further studies.
Biological Activity Screening: There is a significant opportunity to explore the pharmacological profile of This compound . A comprehensive screening of its activity against a panel of cancer cell lines, pathogenic bacteria, fungi, and viruses could reveal novel therapeutic potential. orientjchem.orgnih.gov Structure-activity relationship (SAR) studies, initiated from this parent compound, could guide the synthesis of more potent and selective derivatives. For example, the introduction of various functional groups at the hydroxyl moiety or on the quinoline ring could be systematically investigated. orientjchem.org
Derivatization and Library Synthesis: The methanol (B129727) group at the 2-position is a prime site for chemical modification. An untapped research avenue is the use of This compound as a building block for the synthesis of a library of derivatives. Esters, ethers, and other functionalized analogues could be prepared and evaluated for their biological activities or material properties.
Catalytic Applications: The potential of This compound and its derivatives as ligands in catalysis is unexplored. The quinoline nitrogen and the hydroxyl oxygen could act as a bidentate ligand for various transition metals. The synthesis of metal complexes and the investigation of their catalytic activity in reactions such as hydrogenations, oxidations, or cross-coupling reactions would be a novel area of research.
Prospective Methodological Advancements and Interdisciplinary Research Opportunities in Quinoline Chemistry
The future of quinoline chemistry, including the study of compounds like This compound , will likely be driven by methodological advancements and interdisciplinary collaborations.
Advanced Synthetic Methods: The application of modern synthetic techniques such as C-H bond functionalization could provide more direct and atom-economical routes to substituted quinolines. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the quinoline core. Flow chemistry and microwave-assisted synthesis are other methodological advancements that could accelerate the synthesis and optimization of quinoline derivatives.
Computational Chemistry and Drug Design: Interdisciplinary research combining synthetic chemistry with computational modeling can guide the rational design of novel quinoline-based therapeutic agents. nih.gov Molecular docking studies can predict the binding of This compound derivatives to specific biological targets, helping to prioritize synthetic efforts.
Chemical Biology and Target Identification: For derivatives of This compound that exhibit interesting biological activity, collaboration with chemical biologists will be crucial to identify their mechanism of action and cellular targets. This could involve techniques such as proteomics and genetic screening.
Nanotechnology and Materials Science: The incorporation of quinoline derivatives into nanomaterials is an emerging area of interdisciplinary research. For instance, quinoline-functionalized nanoparticles could be developed for targeted drug delivery or as sensors. The unique photophysical properties of some quinoline compounds could also be exploited in the development of organic light-emitting diodes (OLEDs) or other electronic devices.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (3-Methylquinolin-2-yl)methanol with high purity?
- Methodological Answer : Optimize nucleophilic substitution or condensation reactions using 3-methylquinoline precursors. For example, halogenated intermediates (e.g., 2-chloro-3-methylquinoline) can undergo alcoholysis under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the target compound .
- Key Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., KOH or NaH).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for methyl (δ 2.5–2.7 ppm) and hydroxyl protons (δ 1.8–2.2 ppm, broad).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 174.1 (calculated for C₁₁H₁₁NO).
- X-ray Crystallography : Resolve bond angles (e.g., C–O–C ≈ 109.5°) and anisotropic displacement parameters to validate stereochemistry .
Advanced Research Questions
Q. Which crystallographic software packages are optimal for analyzing this compound’s crystal packing and hydrogen-bonding networks?
- Methodological Answer :
- SHELXL : Refine anisotropic displacement parameters and validate thermal ellipsoids for heavy atoms (e.g., Cl, N) .
- ORTEP-3 : Visualize molecular geometry and hydrogen-bond interactions (e.g., O–H···N) using graphical user interfaces .
- WinGX Suite : Integrate data processing (CrysAlis PRO) and structure validation (PLATON) to resolve twinning or disorder .
Q. How can contradictions between spectroscopic data and computational modeling results be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set).
- Dynamic Effects : Account for solvent polarity and temperature in computational models.
- Iterative Refinement : Use tools like Mercury (CCDC) to overlay experimental and simulated crystal structures .
Q. What experimental strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Binding Assays : Use radiolabeled ligands (e.g., ³H/¹⁴C) to measure affinity for enzymatic targets (e.g., kinases).
- Functional Assays : Assess inhibition of enzymatic activity (e.g., IC₅₀ via fluorometric detection in cell lines).
- ADME Profiling : Determine solubility (shake-flask method) and metabolic stability (microsomal incubation) .
- Example : Fluorinated analogs of quinolinemethanols show enhanced metabolic stability due to reduced cytochrome P450 oxidation .
Q. How do substituents (e.g., methyl, halogens) influence the physicochemical properties of this compound?
- Methodological Answer :
- Lipophilicity : Measure logP values (HPLC retention time) to quantify methyl group contributions.
- Electronic Effects : Use Hammett constants (σ) to predict substituent impacts on pKa (e.g., electron-withdrawing Cl lowers pKa).
- Crystallographic Analysis : Compare unit cell parameters (e.g., halogen substitution increases density via Cl···π interactions) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
